molecular formula C27H26N4O3S B12404256 Apoptosis inducer 6

Apoptosis inducer 6

Cat. No.: B12404256
M. Wt: 486.6 g/mol
InChI Key: CQEBXWDWTPYDKS-UHFFFAOYSA-N
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Description

Apoptosis Inducer 6 is a chemical compound known for its ability to trigger programmed cell death, or apoptosis, in various cell typesBy inducing apoptosis, this compound helps eliminate damaged or unwanted cells, thereby maintaining cellular homeostasis and preventing the proliferation of malignant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized facilities. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Apoptosis Inducer 6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may produce a variety of substituted compounds with different chemical properties .

Scientific Research Applications

Apoptosis Inducer 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions to study the mechanisms of apoptosis and related processes.

    Biology: Employed in cell culture experiments to induce apoptosis and study cellular responses to programmed cell death.

    Medicine: Investigated for its potential use in cancer therapy, where it can selectively induce apoptosis in cancer cells, thereby inhibiting tumor growth.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting apoptosis pathways

Mechanism of Action

Apoptosis Inducer 6 exerts its effects by activating specific molecular pathways involved in apoptosis. The compound interacts with key proteins and enzymes, such as caspases, which play a crucial role in the execution of apoptosis. By triggering the activation of these proteins, this compound initiates a cascade of events leading to cellular breakdown and death. The compound also targets mitochondrial pathways, promoting the release of pro-apoptotic factors and enhancing the apoptotic response .

Comparison with Similar Compounds

    Actinomycin D: Inhibits RNA synthesis and induces apoptosis.

    Camptothecin: Inhibits topoisomerase I and triggers apoptosis.

    Cycloheximide: Inhibits protein synthesis and induces apoptosis.

    Dexamethasone: Activates glucocorticoid receptors and promotes apoptosis.

    Doxorubicin: Inhibits nucleic acid synthesis and induces apoptosis.

    Etoposide: Inhibits topoisomerase II and triggers apoptosis

Uniqueness of Apoptosis Inducer 6: this compound stands out due to its broad-spectrum anticancer activity and its ability to selectively induce apoptosis in various cell types. Unlike some other apoptosis inducers, this compound has shown efficacy in both solid tumors and hematologic malignancies, making it a versatile and promising candidate for cancer therapy .

Properties

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

4-(naphthalen-1-ylamino)-2-propan-2-ylsulfanyl-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C27H26N4O3S/c1-16(2)35-27-30-24(18-13-22(32-3)25(34-5)23(14-18)33-4)20(15-28)26(31-27)29-21-12-8-10-17-9-6-7-11-19(17)21/h6-14,16H,1-5H3,(H,29,30,31)

InChI Key

CQEBXWDWTPYDKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC(=C(C(=N1)NC2=CC=CC3=CC=CC=C32)C#N)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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